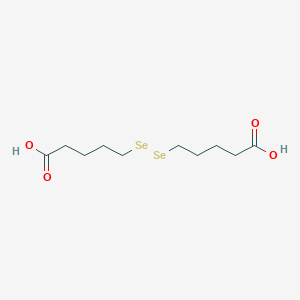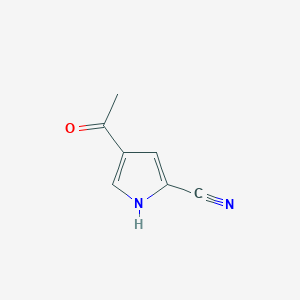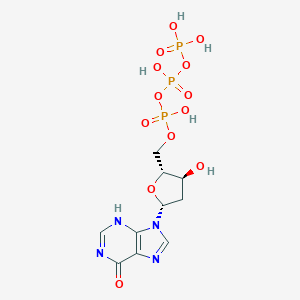
Nitrato de cobre(II) hemi-penta hidratado
Descripción general
Descripción
Copper II nitrate hemipentahydrate, also known as cupric nitrate hemipentahydrate, is an inorganic compound with the chemical formula Cu(NO₃)₂·2.5H₂O. It is a blue crystalline solid that is highly soluble in water and ethanol. This compound is commonly used in various chemical processes and industrial applications due to its oxidizing properties and ability to form complex compounds.
Aplicaciones Científicas De Investigación
Copper II nitrate hemipentahydrate has a wide range of applications in scientific research:
- Chemistry : It is used as a catalyst in various organic reactions, including the oxidative coupling of 2,6-dimethylphenol to produce polymers.
- Biology : It is used in the preparation of microemulsions for biological studies.
- Medicine : It has potential applications in antibacterial treatments due to its ability to release copper ions.
- Industry : It is used in nickel-plating baths, textile processing, and as a polishing agent for metals.
Mecanismo De Acción
Target of Action
Copper II nitrate hemipentahydrate, also known as dicopper tetranitrate pentahydrate, primarily targets bacterial strains such as Escherichia coli and Lactobacillus . These bacteria play a significant role in various biological processes, including digestion and immunity.
Mode of Action
The compound interacts with its bacterial targets through the release of copper ions and gallate ligands from its framework . This interaction results in significant antibacterial effects, disrupting bacterial cell membranes and hindering the synthesis of DNA .
Biochemical Pathways
The antibacterial properties of Copper II nitrate hemipentahydrate affect the biochemical pathways related to bacterial growth and DNA synthesis . The disruption of these pathways leads to the inhibition of bacterial growth, thereby exerting its antibacterial effects .
Pharmacokinetics
Its high solubility in water suggests that it may have good bioavailability.
Result of Action
The primary result of Copper II nitrate hemipentahydrate’s action is its antibacterial effect. It inhibits the growth of targeted bacteria at high concentrations . Furthermore, it disrupts bacterial cell membranes and hinders DNA synthesis, leading to the death of the bacteria .
Action Environment
The action, efficacy, and stability of Copper II nitrate hemipentahydrate can be influenced by various environmental factors. For instance, its solubility can be affected by the pH of the environment . Additionally, its oxidative properties suggest that it may be sensitive to the presence of reducing agents .
Análisis Bioquímico
Biochemical Properties
The role of Copper II nitrate hemipentahydrate in biochemical reactions is not fully understood. It is known that copper ions can play a crucial role in various enzymatic reactions. Copper is a key component of enzymes such as cytochrome c oxidase, which is involved in cellular respiration, and superoxide dismutase, which protects cells from oxidative damage .
Cellular Effects
The effects of Copper II nitrate hemipentahydrate on cells are largely dependent on its concentration. At low concentrations, copper ions are essential for cell function, playing a role in various cellular processes such as energy production, iron metabolism, and neurotransmitter synthesis . At high concentrations, copper can be toxic to cells, leading to oxidative stress and cell death .
Molecular Mechanism
The molecular mechanism of Copper II nitrate hemipentahydrate is complex and involves several steps. Copper ions can bind to various biomolecules, including proteins and DNA, affecting their structure and function . For example, copper can bind to the enzyme superoxide dismutase, enhancing its ability to neutralize harmful superoxide radicals .
Temporal Effects in Laboratory Settings
The effects of Copper II nitrate hemipentahydrate can change over time in laboratory settings. For example, prolonged exposure to high concentrations of copper can lead to cellular adaptations, such as the upregulation of metallothioneins, proteins that bind and sequester excess copper to protect the cell .
Dosage Effects in Animal Models
The effects of Copper II nitrate hemipentahydrate in animal models are dose-dependent. At low doses, copper is essential for normal growth and development. High doses can lead to copper toxicity, resulting in liver damage, neurological disorders, and other adverse effects .
Metabolic Pathways
Copper II nitrate hemipentahydrate is involved in several metabolic pathways. Copper is a cofactor for numerous enzymes involved in energy production, antioxidant defense, iron metabolism, and neurotransmitter synthesis .
Transport and Distribution
Copper II nitrate hemipentahydrate is transported and distributed within cells and tissues through various mechanisms. Copper transport proteins, such as CTR1 and ATP7A/B, play a crucial role in the uptake, distribution, and excretion of copper .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper II nitrate hemipentahydrate can be synthesized by treating copper metal or its oxide with nitric acid. The reaction is as follows:
[ \text{Cu} + 4\text{HNO}_3 \rightarrow \text{Cu(NO}_3\text{)}_2 + 2\text{H}_2\text{O} + 2\text{NO}_2 ]
Alternatively, it can be prepared by treating copper metal with an aqueous solution of silver nitrate, which demonstrates the ability of copper to reduce silver ions:
[ \text{Cu} + 2\text{AgNO}_3 \rightarrow \text{Cu(NO}_3\text{)}_2 + 2\text{Ag} ]
Industrial Production Methods
In industrial settings, copper II nitrate hemipentahydrate is typically produced by dissolving copper metal or copper oxide in concentrated nitric acid. The resulting solution is then evaporated to obtain the crystalline product. This method ensures high purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Copper II nitrate hemipentahydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in many reactions.
Reduction: It can be reduced to copper metal or copper oxide.
Substitution: It can participate in substitution reactions with other metal salts.
Common Reagents and Conditions
Oxidation: In the presence of reducing agents like hydrogen gas or carbon monoxide, copper II nitrate can be reduced to copper metal.
Reduction: When heated, it decomposes to form copper oxide, nitrogen dioxide, and oxygen.
Substitution: It reacts with sodium hydroxide to form copper hydroxide and sodium nitrate.
Major Products Formed
- Copper oxide (CuO)
- Nitrogen dioxide (NO₂)
- Oxygen (O₂)
- Copper hydroxide (Cu(OH)₂)
- Sodium nitrate (NaNO₃)
Comparación Con Compuestos Similares
Similar Compounds
- Copper II sulfate (CuSO₄)
- Copper II chloride (CuCl₂)
- Silver nitrate (AgNO₃)
- Gold III nitrate (Au(NO₃)₃)
Uniqueness
Copper II nitrate hemipentahydrate is unique due to its specific hydration state and its ability to form complex compounds with various ligands. Its high solubility in water and ethanol makes it particularly useful in aqueous and organic reactions. Additionally, its strong oxidizing properties and ability to participate in redox reactions distinguish it from other copper salts.
Propiedades
IUPAC Name |
dicopper;tetranitrate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.4NO3.5H2O/c;;4*2-1(3)4;;;;;/h;;;;;;5*1H2/q2*+2;4*-1;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDJJEMZQZQQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2H10N4O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172467 | |
| Record name | Copper II nitrate hemipentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Copper(II) nitrate hemipentahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8072 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
19004-19-4 | |
| Record name | Copper II nitrate hemipentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019004194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper II nitrate hemipentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of Copper(II) Nitrate Hemipentahydrate in the synthesis of the coordination polymer described in the research?
A1: In the study by Wang et al. [], Copper(II) Nitrate Hemipentahydrate acts as a source of Copper(II) ions for the synthesis of the coordination polymer (UO2)Cu(C5H2N2O4)2(H2O)2 (compound 2). The copper ions coordinate with the 3,5-pyrazoledicarboxylic acid (H3pdc) ligand, forming a two-dimensional sheet structure alongside the uranyl moieties. This incorporation of copper significantly alters the material's fluorescent properties compared to the copper-free analogue (compound 1). []
Q2: How does the presence of copper affect the fluorescence of the synthesized coordination polymers?
A2: The research indicates that the incorporation of copper into the coordination polymer structure completely quenches the uranium emission typically observed in similar uranyl-based compounds. While compound 1, synthesized without copper, exhibits characteristic UO2(2+) emission spectra, compound 2, containing copper, shows no uranium emission regardless of the excitation wavelength used. [] This suggests that the presence of copper introduces new energy transfer pathways within the material, effectively suppressing the uranium-based fluorescence.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)




![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)

![(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane](/img/structure/B102483.png)





